molecular formula C11H14N4O2S B2776893 ethyl 2-((9H-purin-6-yl)thio)-2-methylpropanoate CAS No. 537667-62-2

ethyl 2-((9H-purin-6-yl)thio)-2-methylpropanoate

Cat. No.: B2776893
CAS No.: 537667-62-2
M. Wt: 266.32
InChI Key: JZIXTNMMGLRVMP-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(7H-purin-6-ylsulfanyl)propanoate is an organic compound with the molecular formula C11H14N4O2S. It is a derivative of purine, a heterocyclic aromatic organic compound, and features an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-2-(7H-purin-6-ylsulfanyl)propanoate can be synthesized through esterification reactions, where an acid reacts with an alcohol. The general reaction involves the condensation of 2-methyl-2-(7H-purin-6-ylsulfanyl)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-((9H-purin-6-yl)thio)-2-methylpropanoate may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the desired ester .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(7H-purin-6-ylsulfanyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methyl-2-(7H-purin-6-ylsulfanyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-((9H-purin-6-yl)thio)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. As a purine derivative, it may interact with enzymes and receptors involved in nucleotide metabolism and signaling pathways. The ester group can undergo hydrolysis to release the active purine derivative, which can then exert its biological effects .

Comparison with Similar Compounds

Ethyl 2-methyl-2-(7H-purin-6-ylsulfanyl)propanoate can be compared with other similar compounds, such as:

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.

    Ethyl benzoate: An ester used in perfumes and as a solvent

The uniqueness of ethyl 2-((9H-purin-6-yl)thio)-2-methylpropanoate lies in its purine moiety, which imparts specific biological activities and potential therapeutic applications that are not present in simpler esters .

Properties

IUPAC Name

ethyl 2-methyl-2-(7H-purin-6-ylsulfanyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c1-4-17-10(16)11(2,3)18-9-7-8(13-5-12-7)14-6-15-9/h5-6H,4H2,1-3H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIXTNMMGLRVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)SC1=NC=NC2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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